1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one
Description
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring an oxirane (epoxide) ring connected via an oxymethyl group to the nitrogen atom of the pyrrolidinone core. This structural motif combines the reactivity of the epoxide group with the bioactive pyrrolidinone scaffold, which is widely explored in medicinal chemistry for its neuroprotective, antimicrobial, and cardiovascular applications . The epoxide group may enhance covalent interactions with biological targets or improve metabolic stability compared to non-epoxidized analogs .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-(oxiran-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c9-6-2-1-3-8(6)5-11-7-4-10-7/h7H,1-5H2 |
InChI Key |
WBIFZWTZOQLZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)COC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and subsequent attachment to the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted pyrrolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and pyrrolidinones.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry, where it can modify biological targets and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidin-2-one Derivatives
Structural and Functional Group Analysis
The table below compares 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, highlighting substituents and biological activities:
Key Findings by Activity
Antimicrobial Activity
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one demonstrated broad-spectrum antimicrobial activity, attributed to the electron-deficient quinoxaline moiety enhancing target binding .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(thioxo-oxadiazolyl)pyrrolidin-2-one exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays . The chloro-hydroxyphenyl group likely contributes to radical scavenging, a feature absent in the target compound. However, the epoxide’s electrophilicity might confer unique redox properties.
Antimalarial Activity
- 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives displayed moderate antimalarial activity but faced metabolic instability in liver microsomes . The target’s epoxide may improve metabolic resistance by reducing oxidative metabolism, a hypothesis supported by the stability of epoxide-containing drugs like artemisinin derivatives.
Cardiovascular Effects
- Arylpiperazine-pyrrolidin-2-one hybrids (e.g., compound 13) showed potent antiarrhythmic (ED50 = 1.0 mg/kg) and α1-adrenolytic activities (pKi = 7.13) . The target’s epoxide group might alter receptor affinity or pharmacokinetics, though its smaller size compared to piperazine derivatives could limit α-adrenoceptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
